molecular formula C15H13FN4OS B6527763 N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1019103-53-7

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Cat. No. B6527763
CAS RN: 1019103-53-7
M. Wt: 316.4 g/mol
InChI Key: MVNPDFRZNNOGHN-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactants and products, the conditions required, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide has been studied for its potential therapeutic applications, particularly for the treatment of inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been studied for its potential to inhibit the growth of cancer cells, as well as its ability to modulate the immune system.

Mechanism of Action

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, which are involved in inflammation. In addition, this compound has been shown to inhibit the growth of cancer cells by modulating the activity of the immune system.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory effects, this compound has been shown to inhibit the growth of cancer cells and modulate the activity of the immune system. It has also been shown to have anti-apoptotic and anti-oxidant effects, as well as to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide in laboratory experiments is its ability to inhibit the activity of COX-2. This makes it a useful tool for studying the effects of inflammation and the potential therapeutic applications of this compound. However, one of the main limitations of using this compound in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.

Future Directions

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide has a variety of potential therapeutic applications and is currently being studied for its potential to treat inflammation and cancer. In the future, this compound could be used in combination with other compounds to create novel therapeutic agents for the treatment of various diseases. Additionally, further research could be conducted to explore the potential of this compound to modulate the immune system, as well as its anti-apoptotic and anti-oxidant effects. Finally, further research could be conducted to explore the potential of this compound to improve drug delivery and increase the bioavailability of drugs.

Synthesis Methods

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is synthesized by a process involving the reaction of a 4-fluorophenyl-1,3-thiazol-2-yl group with a 3-methyl-1H-pyrazol-5-yl group. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane. The reaction is followed by the addition of an acetyl group to the resulting compound.

Safety and Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c1-9-7-14(17-10(2)21)20(19-9)15-18-13(8-22-15)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNPDFRZNNOGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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